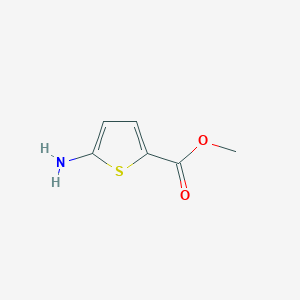

Methyl 5-aminothiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQTUMGJWXJMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427942 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14597-58-1 | |

| Record name | Methyl 5-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-amino-2-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The nitro group at the 5-position of the thiophene ring undergoes catalytic hydrogenation to an amine. In a representative procedure, methyl 5-nitrothiophene-2-carboxylate (500 mg, 2.67 mmol) is suspended in ethyl acetate (10 mL) with 10% Pd/C (500 mg) under a hydrogen atmosphere at room temperature for 2 hours. The reaction progress is monitored via LCMS, and the catalyst is removed by filtration through Celite. Evaporation under vacuum yields the product as a white solid with 100% yield.

Table 1: Optimization of Catalytic Hydrogenation

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C (0.47 mmol) | Maximizes rate |

| Solvent | Ethyl acetate | Enhances solubility |

| Temperature | 20°C | Minimizes side reactions |

| Reaction Time | 2 hours | Complete conversion |

This method’s efficiency stems from the chemoselectivity of Pd/C, which reduces nitro groups without affecting ester functionalities. The absence of byproducts simplifies purification, making it ideal for industrial-scale applications.

Condensation-Based Synthesis via Thioglycolate and Nitrile Intermediates

Alternative routes involve constructing the thiophene ring from acyclic precursors. A patent by AT211829B describes the synthesis of 3-aminothiophene-2-carboxylates via condensation of methyl thioglycolate with α,δ-dichloropropionitrile in the presence of sodium methylate. While this method primarily yields 3-amino isomers, modifications could theoretically access 5-amino derivatives.

Reaction Workflow and Challenges

In a typical procedure, sodium methylate (29.2 g) in ether is treated with methyl thioglycolate (31.8 g) and α,δ-dichloropropionitrile (24.8 g) at 10–15°C. After acidification and extraction, methyl 3-aminothiophene-2-carboxylate is obtained as a pale yellow oil (72% yield), which crystallizes from methanol.

Table 2: Condensation Reaction Variables

| Component | Role | Outcome |

|---|---|---|

| Sodium methylate | Base catalyst | Deprotonates thioglycolate |

| Methyl thioglycolate | Sulfur source | Forms thiophene ring |

| α,δ-Dichloronitrile | Electrophilic coupling partner | Introduces amine |

Despite its utility for 3-amino isomers, regioselective formation of 5-amino derivatives remains unverified. Steric and electronic factors likely favor substitution at the 3-position, necessitating further exploration of nitrile substituents or catalysts to bias 5-amino formation.

Nitration-Reduction Strategies for Amino Group Installation

Indirect methods involve introducing nitro groups followed by reduction. Ambeed’s protocols for methyl 4-nitro-5-methylthiophene-2-carboxylate synthesis illustrate this approach, though adaptation to 5-nitro isomers is required for target access.

Nitration of Thiophene Precursors

Methyl 5-methylthiophene-2-carboxylate undergoes nitration with fuming nitric acid in concentrated sulfuric acid at 0–5°C, yielding nitro derivatives. For example, treating 40.8 g of the substrate with HNO₃/H₂SO₄ gives methyl 4-nitro-5-methylthiophene-2-carboxylate (35.1 g, 67%).

Table 3: Nitration Conditions and Outcomes

| Condition | Detail | Yield |

|---|---|---|

| Nitrating Agent | Fuming HNO₃ in H₂SO₄ | 44–67% |

| Temperature | 0–5°C | Minimizes decomposition |

| Workup | Ice quenching | Precipitates product |

Subsequent hydrogenation of the 5-nitro analog (unreported in sources) would hypothetically yield this compound. This two-step route’s feasibility depends on regioselective nitration, which remains undemonstrated in the literature reviewed.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Practical Considerations

-

Purification : Hydrogenation avoids chromatography; condensation requires distillation or crystallization.

-

Safety : Nitration involves corrosive acids and exothermic conditions.

Análisis De Reacciones Químicas

Taurox SB experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son derivados de la carbobenzoxi beta-alanil-taurina, que conservan las propiedades inmunomoduladoras del compuesto .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Methyl 5-aminothiophene-2-carboxylate has been identified as a potential lead compound in the development of new pharmaceuticals, particularly for targeting specific diseases such as hepatitis B. Research indicates that derivatives of this compound can inhibit hepatitis B virus replication effectively without cytotoxicity, making it a candidate for further drug development .

Case Study: Hepatitis B Inhibition

A study highlighted the synthesis of analogues derived from this compound that demonstrated strong binding to the hepatitis B core protein, leading to significant antiviral activity . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiophene ring could enhance potency while maintaining low toxicity.

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to enhance the absorption and efficacy of active ingredients in these formulations is critical for improving agricultural productivity .

Example: Herbicidal Activity

Research has shown that derivatives of this compound can be integrated into herbicidal formulations to improve their effectiveness against target weeds while minimizing environmental impact .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is involved in the preparation of various heterocyclic compounds and can be used to create thienopyrimidinone analogs, which have applications in both medicinal chemistry and materials science .

Synthesis Pathways

The compound is often synthesized through various methods, including one-pot condensation reactions that yield high purity products suitable for further functionalization .

Material Science

The unique properties of this compound allow it to be explored in materials science, particularly in the development of organic semiconductors and conductive polymers. Its incorporation into polymer matrices can enhance electrical conductivity and thermal stability .

Mecanismo De Acción

El mecanismo de acción de Taurox SB implica la modulación de las citoquinas, que son moléculas mensajeras que controlan el sistema inmunitario . Al regular las acciones de las citoquinas, Taurox SB ayuda a lograr una respuesta inmunitaria óptima, reduciendo la fatiga y mejorando la salud general . El compuesto no estimula directamente el sistema inmunitario, sino que lo modula para asegurar una respuesta equilibrada .

Comparación Con Compuestos Similares

Methyl 5-Aminobenzo[b]thiophene-2-Carboxylate

- Molecular Formula: C₁₀H₉NO₂S

- Molecular Weight : 207.25 g/mol .

- Key Features : This compound replaces the thiophene ring with a benzothiophene system, enhancing aromatic conjugation and stability. The extended π-system may improve electronic properties for applications in materials science or optoelectronics.

- Applications : Used in research as a building block for complex heterocycles. Purity levels reach 97% in commercial samples .

- Synthesis: Not explicitly detailed in evidence, but likely involves modifications of Gewald’s method to accommodate the benzothiophene scaffold.

Comparison with MATC :

Methyl 3-Amino-5-(Thien-2-yl)Thiophene-2-Carboxylate

- Molecular Formula: C₁₀H₉NO₂S₂

- Molecular Weight : 239.31 g/mol .

- Key Features : Features a thiophene substituent at the 5-position, creating a bithiophene structure. This enhances electronic delocalization, making it suitable for conductive polymers or photovoltaic materials.

- Applications : Utilized in pharmaceutical research and specialty chemical synthesis.

Comparison with MATC :

- The additional thiophene group increases molecular weight by 82.12 g/mol and may alter reactivity in cross-coupling reactions.

- Limited data on physicochemical properties (e.g., boiling point) compared to MATC .

Methyl 4-(Aminomethyl)-5-Chlorothiophene-2-Carboxylate Hydrochloride

- Molecular Formula: C₇H₉Cl₂NO₂S

- Molecular Weight : 242.12 g/mol .

- Key Features: Incorporates a chlorine atom at the 5-position and an aminomethyl group at the 4-position. The hydrochloride salt improves solubility in polar solvents.

- Applications: Potential use in medicinal chemistry, where the chlorine atom could enhance bioactivity or binding affinity.

Comparison with MATC :

- The chlorine substituent introduces electronegativity, altering electronic distribution on the thiophene ring.

- Safety and handling requirements differ due to the presence of halogen and hydrochloride groups .

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Impact on Reactivity: The position and nature of substituents (e.g., amino, chloro, benzothiophene) significantly influence electronic properties. For example, MATC’s amino group enhances nucleophilicity, facilitating electrophilic substitution reactions .

- Applications : MATC’s simplicity makes it a versatile intermediate, while bulkier analogs (e.g., benzothiophene derivatives) are tailored for specialized applications like optoelectronics .

- Synthesis Challenges : Gewald’s method is well-established for MATC, but derivatives with complex substituents may require customized protocols, such as halogenation or cross-coupling steps .

Actividad Biológica

Methyl 5-aminothiophene-2-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of MATC, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

MATC is an organic compound with the molecular formula CHNOS. It features a thiophene ring substituted with an amino group and a carboxylate moiety, which contribute to its biological properties. The compound has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral activities.

Antimicrobial Activity

Research indicates that MATC exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism is thought to involve the inhibition of bacterial enzyme activity, disrupting essential metabolic pathways.

Anti-Inflammatory Properties

MATC has also been investigated for its anti-inflammatory effects. It is believed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This inhibition may contribute to reduced inflammation in conditions such as arthritis and other inflammatory diseases. Table 1 summarizes key findings related to MATC's anti-inflammatory activity:

| Study | Findings | Methodology |

|---|---|---|

| Inhibition of COX-2 activity | Enzymatic assays in vitro | |

| Reduced cytokine production | Cell culture studies | |

| Decreased edema in animal models | In vivo testing |

Antiviral Activity

Recent investigations have unveiled MATC's potential as an antiviral agent, particularly against hepatitis B virus (HBV). A study demonstrated that analogs of MATC exhibited strong binding to HBV core protein (Cp), significantly inhibiting viral replication. The structure-activity relationship (SAR) analysis indicated that modifications to the amino group enhanced antiviral potency (Table 2).

| Analogue | EC50 (μM) | Binding Affinity |

|---|---|---|

| Lead Compound | 3.4 | Strong |

| Analogue 12e | 1.4 | Improved |

| Analogue 16f | 0.68 | High |

The biological effects of MATC are attributed to its ability to interact with specific molecular targets within cells. For instance, its role as a COX-2 inhibitor contributes to its anti-inflammatory properties. Additionally, the compound may modulate various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study evaluated MATC's antimicrobial activity against standard bacterial strains. Results showed a significant reduction in bacterial growth at low concentrations, supporting its use as a potential antibiotic agent.

- Anti-inflammatory Effects : In a controlled trial involving animal models of arthritis, MATC administration resulted in reduced joint swelling and pain, indicating its therapeutic potential for inflammatory disorders.

- Antiviral Studies : In vitro assays demonstrated that MATC analogs effectively inhibited HBV replication at nanomolar concentrations without cytotoxic effects on host cells.

Q & A

Q. How does the stability of this compound vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.